3-Nitro-5-[(pyrrolidin-1-yl)carbonyl]phenol
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Overview
Description
3-Nitro-5-[(pyrrolidin-1-yl)carbonyl]phenol is an organic compound characterized by a nitro group at the third position, a pyrrolidinyl carbonyl group at the fifth position, and a hydroxyl group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-[(pyrrolidin-1-yl)carbonyl]phenol typically involves the following steps:
Acylation: The pyrrolidinyl carbonyl group can be introduced via an acylation reaction. This involves reacting the nitrated phenol with pyrrolidine and an acylating agent such as acetic anhydride or acetyl chloride under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors for nitration and acylation processes, which can enhance efficiency and yield. Additionally, industrial methods may employ advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-[(pyrrolidin-1-yl)carbonyl]phenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Acylating Agents: Acetic anhydride, acetyl chloride.
Major Products
Reduction: 3-Amino-5-[(pyrrolidin-1-yl)carbonyl]phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
3-Nitro-5-[(pyrrolidin-1-yl)carbonyl]phenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-Nitro-5-[(pyrrolidin-1-yl)carbonyl]phenol depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-4-[(pyrrolidin-1-yl)carbonyl]phenol: Similar structure but with the nitro group at the fourth position.
3-Nitro-5-[(morpholin-1-yl)carbonyl]phenol: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
3-Nitro-5-[(pyrrolidin-1-yl)carbonyl]phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of the pyrrolidinyl carbonyl group can also impart distinct physicochemical properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
(3-hydroxy-5-nitrophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-10-6-8(5-9(7-10)13(16)17)11(15)12-3-1-2-4-12/h5-7,14H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSNOZARNSICCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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